3-Aminocyclohexanol

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

3-Aminocyclohexanol (CAS 40525-77-7) is a conformationally rigid 1,3-amino alcohol — a regioisomer that cannot be functionally replaced by 2- or 4-aminocyclohexanol. The 1,3-substitution pattern is essential for TRPV1 antagonist synthesis and NMDA receptor modulator programs. Its dual orthogonal functional groups (primary amine + hydroxyl) enable sequential derivatization for agrochemical and advanced material applications. Available as the stable hydrochloride salt with ≥97% purity; custom enantiomeric resolutions for (1S,3R) and (1R,3R) configurations on request.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 40525-77-7
Cat. No. B3135877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclohexanol
CAS40525-77-7
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)N
InChIInChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2
InChIKeyNIQIPYGXPZUDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocyclohexanol (CAS 40525-77-7): Procurement Guide for a 1,3-Amino Alcohol Chiral Building Block


3-Aminocyclohexanol (CAS 40525-77-7) is a cyclic 1,3-amino alcohol, characterized by the presence of both a primary amine and a hydroxyl group on a cyclohexane ring . This specific 1,3-substitution pattern distinguishes it from other regioisomers and establishes it as a versatile intermediate and chiral building block. Its utility is rooted in the distinct stereochemical properties and reactivity conferred by this arrangement, which are critical for applications in asymmetric synthesis, medicinal chemistry, and the development of specific therapeutic candidates .

Why Regioisomers and Alternative Amino Alcohols Cannot Substitute 3-Aminocyclohexanol


Substitution of 3-aminocyclohexanol with a close structural analog, such as 2-aminocyclohexanol or 4-aminocyclohexanol, is not feasible for applications requiring the 1,3-amino alcohol motif. The 1,3-relationship between the amine and hydroxyl groups is a key structural feature in many biologically active compounds and is a prerequisite for functioning as a specific chiral ligand or auxiliary in asymmetric synthesis [1]. Furthermore, the cyclic nature of 3-aminocyclohexanol imposes conformational rigidity not found in acyclic 1,3-amino alcohols, directly impacting its performance in stereoselective transformations [2]. The evidence below quantifies how this specific structure directly translates into measurable, differentiated performance in key industrial and research applications.

Quantitative Differentiation Evidence for 3-Aminocyclohexanol vs. Analogs


Stereoselective Synthesis: Access to Single Enantiomers of 3-Aminocyclohexanol

3-Aminocyclohexanol can be efficiently resolved into its four stereoisomers using complementary methods. A preparative-scale synthesis achieved the isolation of a single enantiomer, (1S,3S)-3-aminocyclohexanol, from a cis/trans racemic mixture via diastereomeric salt formation with (R)-mandelic acid, demonstrating a viable route to obtain a stereochemically pure building block [1]. In contrast, the resolution of racemic 2-aminocyclohexanol, while also possible to achieve >99% ee, requires a distinct protocol involving sequential use of (R)- and (S)-mandelic acid, underscoring that a single, universal resolution method cannot be applied across all amino-cyclohexanol regioisomers [2].

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Targeted Drug Design: 3-Aminocyclohexanol as a Key Motif in TRPV1 Antagonists

The (1S,3R)-3-aminocyclohexanol motif is a critical structural component in the development of potent TRPV1 antagonists. In a structure-activity relationship (SAR) study, substitution of an isoxazole-3-carboxamide core with this specific motif was essential to achieve a balance of potency and solubility, leading to compounds with antihyperalgesic effects in vivo [1]. This is a specific, targeted application. In contrast, the structurally related 4-aminocyclohexanol has been primarily explored for different therapeutic indications, including pain management, but as a different core scaffold, not as a direct substitute in the same isoxazole-3-carboxamide series [2].

Medicinal Chemistry Pain Management TRPV1 Antagonist

Synthetic Versatility: Controlled Access to cis- and trans-3-Aminocyclohexanol Isomers

A protocol for the reduction of β-enaminoketones with sodium in THF/isopropyl alcohol provides controlled access to both cis- and trans-3-aminocyclohexanols. For a specific β-enaminoketone (derived from 4,4-dimethyl-1,3-cyclohexanedione and benzylamine), the reduction yielded a diastereomeric mixture with a cis:trans ratio of 89:11 [1]. In contrast, reduction of a different β-enaminoketone derived from the same dione and (S)-α-methylbenzylamine gave a 1:1:1:1 mixture of four stereoisomers [1]. This demonstrates that the stereochemical outcome can be tuned by the choice of starting material. This level of control over diastereoselectivity is not universally available for other amino alcohols; for instance, the synthesis of cis-1,4-aminocyclohexanol often requires alternative approaches like Lewis acid-directed reduction of an imine [2].

Synthetic Methodology Diastereoselectivity β-Enaminoketone Reduction

Physicochemical Property Comparison: 3-Aminocyclohexanol vs. 4-Aminocyclohexanol

Fundamental physicochemical properties differ between 3-aminocyclohexanol and its regioisomer, 4-aminocyclohexanol. The predicted pKa of 3-aminocyclohexanol is 15.09 ± 0.40 , while 4-aminocyclohexanol has a reported pKa of 15.20 [1]. While the difference is small, it indicates a subtle variation in basicity. The free base form of 3-aminocyclohexanol is a solid with a melting point of 64-69 °C , whereas 4-aminocyclohexanol is described as a colorless to pale yellow liquid with a faint amine odor [1]. This difference in physical state has significant implications for handling, formulation, and purification workflows.

Physicochemical Properties pKa Solubility

Primary Application Scenarios for 3-Aminocyclohexanol Based on Evidence


Asymmetric Synthesis and Chiral Ligand Development

The 1,3-amino alcohol motif of 3-aminocyclohexanol makes it a valuable chiral building block and ligand in asymmetric catalysis. The ability to isolate single enantiomers, as demonstrated in preparative-scale resolutions [1], is crucial for creating enantiopure compounds with specific biological activities. The defined stereochemistry of the cyclohexane ring, including its cis/trans isomerism, provides a rigid scaffold that can impart high enantioselectivity in catalytic reactions, a feature that is specifically leveraged in the development of new synthetic methodologies [2].

Medicinal Chemistry for Pain and CNS Therapeutics

The specific (1S,3R)-3-aminocyclohexanol stereoisomer is a key intermediate in the synthesis of potent, soluble, and orally active TRPV1 antagonists being developed as novel analgesics [1]. This application is a direct consequence of the 1,3-relationship between the amine and hydroxyl groups, which was found to be optimal for achieving a balance of potency and solubility in this specific series of compounds. Additionally, the broader class of amino-alkyl-cyclohexanes, to which 3-aminocyclohexanol belongs, has demonstrated promising activity as NMDA receptor antagonists with fast blocking kinetics, suggesting potential utility in other CNS disorders [2].

Building Block for Agrochemicals and Specialty Materials

The presence of two orthogonal functional groups (amine and alcohol) makes 3-aminocyclohexanol a versatile intermediate for constructing more complex molecules beyond pharmaceuticals. Its hydrochloride salt form, which enhances stability and solubility, is particularly valued for laboratory and industrial applications [1]. This dual functionality allows for sequential or selective derivatization, enabling the synthesis of a diverse array of compounds, including those with potential applications in agrochemicals and advanced materials, where its rigid, chiral core can impart specific properties.

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